![molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene: is an organic compound characterized by a bromocyclobutyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:
Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.
Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutylmethylbenzene.
Aplicaciones Científicas De Investigación
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylmethylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bromocyclobutylmethane: Lacks the benzene ring, reducing its potential for π-π interactions.
Bromobenzene: Lacks the cyclobutyl group, limiting its structural diversity.
Uniqueness
Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene is unique due to the presence of both a bromocyclobutyl group and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
(3-bromocyclobutyl)methylbenzene |
InChI |
InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Clave InChI |
AWPFVWOGFRPUDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1Br)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



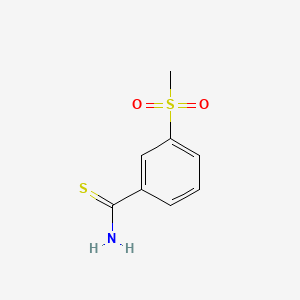
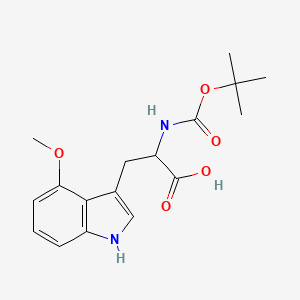
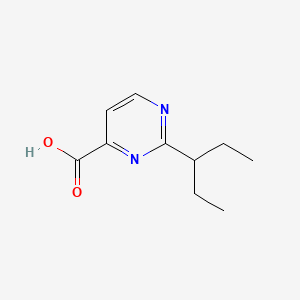
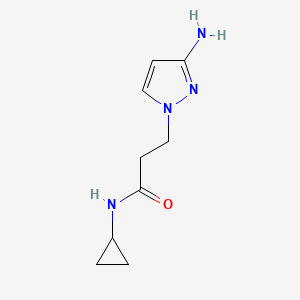

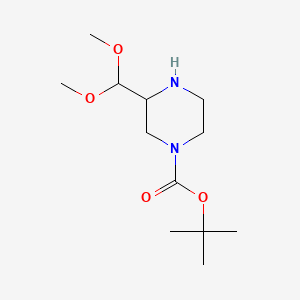

![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)

